molecular formula C20H25N5O2 B11146555 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11146555
M. Wt: 367.4 g/mol
InChI Key: IVGPWLHNQDCQQX-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide: is a chemical compound with the following structural formula:

C6H9N3\text{C}_6\text{H}_9\text{N}_3 C6​H9​N3​

It is also known by other names, including 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-pyrimidinamine . This compound combines elements from both pyrimidine and indole moieties.

Preparation Methods

The synthetic route to obtain this compound involves several steps:

  • Formation of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (γ-pyranone):
    • Glucose and pyridine are refluxed in ethanol under an argon atmosphere.
    • Acetic acid is added, followed by further heating.
    • The concentrated reaction solution is diluted with water and extracted with ethyl acetate (EtOAc).
    • The crude product is purified using column chromatography (silica gel) and high-vacuum distillation.
    • The final product is 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .
  • Formation of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide:

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have applications in drug discovery.

    Industry: Potential use in fine chemicals and pharmaceuticals.

Mechanism of Action

  • The exact mechanism of action is context-dependent and requires further research.
  • Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

    Similar Compounds: Other pyrimidine derivatives and indole-based molecules.

    Uniqueness: Highlight its distinct features compared to structurally related compounds.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C20H25N5O2/c1-14-13-15(2)24-20(23-14)22-9-7-19(26)21-10-12-25-11-8-16-17(25)5-4-6-18(16)27-3/h4-6,8,11,13H,7,9-10,12H2,1-3H3,(H,21,26)(H,22,23,24)

InChI Key

IVGPWLHNQDCQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCN2C=CC3=C2C=CC=C3OC)C

Origin of Product

United States

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